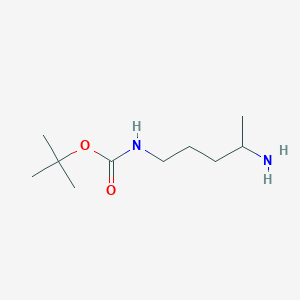![molecular formula C11H14O4S B3151093 3-[(2-Methylbenzyl)sulfonyl]propanoic acid CAS No. 702696-08-0](/img/structure/B3151093.png)
3-[(2-Methylbenzyl)sulfonyl]propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-[(2-Methylbenzyl)sulfonyl]propanoic acid and its derivatives play a crucial role in various synthetic processes. One such application involves the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes and products thereof. These compounds, derived from 2-methylbenzyl alcohol, are used in cycloaddition reactions for the formation of o-quinodimethanes, which are vital in organic synthesis (Lenihan & Shechter, 1999).
Another application is seen in the synthetic utility of o- and p-halobenzyl sulfones as zwitterionic synthons, which are precursors for the synthesis of ortho-substituted cinnamates and various pharmaceuticals, including 4-biphenylacetic acid and namoxyrate (Costa, Nájera, & Sansano, 2002).
Catalytic Applications
These sulfones also find use in catalytic applications. For instance, in the decarboxylative radical sulfonylation process, these compounds serve as vital intermediates. This process is significant in the synthesis of pharmaceuticals and agrochemicals, highlighting their role in medicinal chemistry and agriculture (He et al., 2020).
Solid Phase Synthesis
In solid phase synthesis, derivatives of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid are synthesized for various applications, such as in the formation of N-p-Methylbenzyl benzamide, which is used in the development of new chemical entities (Luo & Huang, 2004).
Pharmaceutical Research
In pharmaceutical research, these sulfones are used in the synthesis and investigation of nonsteroidal antiandrogens. This is crucial for the development of drugs for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Propiedades
IUPAC Name |
3-[(2-methylphenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-4-2-3-5-10(9)8-16(14,15)7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTFRALRLMCOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)

![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)


![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)